4-Br debranone
CAS No.: 1332863-94-1
Cat. No.: VC0013467
Molecular Formula: C11H9BrO3
Molecular Weight: 269.094
* For research use only. Not for human or veterinary use.

CAS No. | 1332863-94-1 |
---|---|
Molecular Formula | C11H9BrO3 |
Molecular Weight | 269.094 |
IUPAC Name | 2-(4-bromophenoxy)-4-methyl-2H-furan-5-one |
Standard InChI | InChI=1S/C11H9BrO3/c1-7-6-10(15-11(7)13)14-9-4-2-8(12)3-5-9/h2-6,10H,1H3 |
Standard InChI Key | YOVHEWGBSZLWSV-UHFFFAOYSA-N |
SMILES | CC1=CC(OC1=O)OC2=CC=C(C=C2)Br |
Chemical Identity and Properties
Nomenclature and Structure
4-Br debranone is identified by the CAS number 1332863-94-1. Its IUPAC name is 2-(4-bromophenoxy)-4-methyl-2H-furan-5-one, though it is also known as 5-(4-bromophenoxy)-3-methylfuran-2(5H)-one . The compound consists of a 4-bromophenoxy group connected to a methylfuranone ring. This relatively simple structure represents a significant advantage over more complex strigolactone analogs, making it easier and more cost-effective to synthesize while maintaining biological activity .
Physical and Chemical Properties
The comprehensive physicochemical properties of 4-Br debranone are presented in the following table:
Property | Value |
---|---|
CAS Number | 1332863-94-1 |
Molecular Formula | C11H9BrO3 |
Molecular Weight | 269.094 g/mol |
IUPAC Name | 2-(4-bromophenoxy)-4-methyl-2H-furan-5-one |
SMILES | CC1=CC(OC1=O)OC2=CC=C(C=C2)Br |
Standard InChI | InChI=1S/C11H9BrO3/c1-7-6-10(15-11(7)13)14-9-4-2-8(12)3-5-9/h2-6,10H,1H3 |
Standard InChIKey | YOVHEWGBSZLWSV-UHFFFAOYSA-N |
Synonyms | 5-(4-bromophenoxy)-3-methylfuran-2(5H)-one; 4BD; BICR144; SCHEMBL15152625 |
Data compiled from multiple sources
Biological Activities
Plant Growth Regulation
4-Br debranone functions as a synthetic strigolactone analog, exhibiting similar effects to natural strigolactones in regulating plant development. One of its most notable activities is the inhibition of tiller bud outgrowth in rice. In studies with the strigolactone-deficient rice mutant d10, 4BD strongly inhibited tiller bud outgrowth at the same concentration as GR24 (another strigolactone analog), with no adverse effects even during prolonged cultivation . Similar inhibitory effects were observed in Arabidopsis thaliana strigolactone-deficient mutants max1, max3, and max4 .
The compound also affects root architecture in Arabidopsis thaliana by altering the expression of strigolactone-related genes. These activities demonstrate 4BD's potential as a tool for studying strigolactone-mediated developmental processes in plants.
Anti-inflammatory Properties
Recent research has revealed that 4-Br debranone possesses significant anti-inflammatory properties. The compound effectively inhibits nitrosative stress and NLRP3 inflammasome-mediated IL-1β release in microglial cells . In LPS-induced SIM-A9 cells, 4-Br debranone significantly and dose-dependently suppressed the release of pro-inflammatory cytokines. At a concentration of 50 μM, 4BD achieved more than 70% suppression of both LPS-induced IL-1β and TNF-α releases .
Moreover, 4-Br debranone demonstrated potent inhibition of NLRP3 inflammasome activation. At concentrations of 20 and 50 μM, 4BD resulted in 74% and 84% decrease in IL-1β secretion compared to the LPS+ATP-induced control, respectively . These findings highlight the potential therapeutic applications of 4BD in inflammatory conditions.
Molecular Mechanisms and Interactions
Binding Affinity
Binding affinity studies have examined how 4-Br debranone interacts with various proteins. The table below presents comparative binding affinity data for the stereoisomers of 4BD and other compounds with Keap1, a regulator of the Nrf2 signaling pathway:
Compounds | Binding affinity (kcal/mol) |
---|---|
(S)-EGO10 | –8.22 |
(R)-EGO10 | –7.66 |
(R)-IND | –7.13 |
(S)-IND | –6.73 |
(S)-4-Br-debranone | –6.56 |
(R)-4-Br-debranone | –6.29 |
Sulforaphane | –4.00 |
EGCG | –4.25 |
Data from binding studies with Keap1
Structure-Activity Relationships and Chemical Design
Structural Modifications and Their Effects
Research on 4-Br debranone has provided valuable insights into structure-activity relationships of strigolactone analogs. Comparisons between 4BD and other debranone derivatives with varying substitution patterns on the phenyl ring have revealed that the position and nature of substituents significantly affect biological activity .
For example, di-substituted debranones were developed to improve the fit into the strigolactone receptor binding pocket. These compounds generally showed enhanced activity compared to 4BD in stimulating Striga seed germination . This finding supported the hypothesis that two substituents on the phenyl ring contribute to the stimulation activity of debranones for Striga seed germination .
Synthesis and Applications
Synthesis Methods
The synthesis of 4-Br debranone typically involves the reaction of 4-bromophenol with 5-bromo-3-methyl-2(5H)-furanone . This synthetic route is relatively straightforward and easily scalable, making 4BD more accessible than other strigolactone analogs such as GR24 . The ease of synthesis represents a significant advantage for research applications, allowing different research groups to obtain 4BD through simple reactions in their own laboratories .
Research Applications
4-Br debranone has found applications in various scientific fields:
-
Plant Biology: Used to study strigolactone-mediated developmental processes, particularly the regulation of branching and tillering .
-
Agricultural Research: Employed in studies aimed at controlling parasitic weeds like Striga, which rely on strigolactone perception for germination .
-
Neuroscience: Applied in research on microglial activation and neuroinflammation, with potential implications for neurodegenerative diseases .
-
Cancer Research: Investigated for potential antiproliferative effects against glioblastoma and other cancer types .
Comparison with Other Strigolactone Analogs
4-Br debranone has been extensively compared with other strigolactone analogs, including GR24, EGO10, and IND. While GR24 remains one of the most widely used strigolactone analogs in research, 4BD offers advantages in terms of ease of synthesis and cost-effectiveness .
In anti-inflammatory and neuroprotective assays, 4BD demonstrates significant activity but may require higher concentrations than other analogs like EGO10 and IND to achieve comparable effects .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume